N-Ethyl-2-sulfanylacetamide
Description
N-Ethyl-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a sulfanyl (thioether) group at the α-position of the acetamide backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the thioether group and lipophilicity from the ethyl substituent.
Properties
CAS No. |
20939-05-3 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
N-ethyl-2-sulfanylacetamide |
InChI |
InChI=1S/C4H9NOS/c1-2-5-4(6)3-7/h7H,2-3H2,1H3,(H,5,6) |
InChI Key |
SBGGZIBNXNOCEV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide ()
- Structural Differences : Incorporates a 2-ethylphenyl group on the nitrogen and a 4-methylphenylsulfanyl moiety.
- Key Comparisons: The methylphenyl group enhances steric bulk and electron-donating effects compared to the simpler ethyl group in N-Ethyl-2-sulfanylacetamide.
- Reactivity : The methyl substituent on the phenyl ring could stabilize the sulfanyl group against oxidation relative to unsubstituted analogues .
2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) ()
- Structural Differences : Features a disulfide bridge (-S-S-) linking two acetamide units.
- Key Comparisons: The disulfide bond introduces redox sensitivity, enabling cleavage under reducing conditions, unlike the stable thioether in this compound. Higher molecular weight (due to the bis-acetamide structure) may reduce membrane permeability compared to the monomeric target compound.
- Applications: Potential as a prodrug or in controlled-release systems due to disulfide reactivity .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Differences : Contains a nitro group, chloro substituent, and methylsulfonyl moiety.
- The sulfonyl group (oxidized sulfur) enhances polarity and hydrogen-bonding capacity compared to the thioether in this compound.
- Biological Relevance : Nitro-substituted acetamides are intermediates in heterocyclic drug synthesis, suggesting possible antimicrobial or anticancer applications .
N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()
- Structural Differences: Includes a diethylaminoethyl group and a phenylacetamide backbone.
- Key Comparisons :
- The tertiary amine introduces basicity, improving water solubility under acidic conditions (via protonation), unlike the neutral this compound.
- The phenyl group enhances aromatic interactions but reduces conformational flexibility.
- Pharmacological Potential: Aminoethyl groups are common in CNS-targeting drugs, hinting at neuroactive properties .
N-Ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide ()
- Structural Differences : Contains a hydroxyethylphenylsulfanyl group and dual N-ethyl/N-methyl substitution.
- Key Comparisons :
- The hydroxyethyl group enables hydrogen bonding, improving aqueous solubility relative to this compound.
- Steric hindrance from N-methyl may reduce enzymatic degradation, enhancing metabolic stability.
- Synthetic Utility : Hydroxy groups are common handles for further functionalization (e.g., esterification) .
N-(2,5-Dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide ()
- Structural Differences : Combines dimethoxyphenyl and tetrazolylsulfanyl groups.
- Key Comparisons: Methoxy groups are electron-donating, stabilizing the sulfanyl moiety against oxidation.
- Bioactivity : Tetrazole-containing compounds are prevalent in antihypertensive and antiviral agents .
Comparative Data Table
| Compound | Sulfur Group Type | Key Substituents | Polarity | Potential Applications |
|---|---|---|---|---|
| This compound | Thioether | N-Ethyl | Moderate | Organic synthesis, intermediates |
| N-(2-Ethylphenyl)-...acetamide | Thioether | 4-Methylphenyl, 2-Ethylphenyl | Low | Bioactive scaffolds |
| 2,2′-(Ethanediyldisulfanediyl)... | Disulfide | Bis-acetamide | Moderate | Prodrug systems |
| N-(4-Chloro-2-nitrophenyl)... | Sulfonyl | Nitro, Chloro | High | Heterocyclic drug synthesis |
| N-[2-(Diethylamino)ethyl]... | None | Diethylaminoethyl, Phenyl | High (basic) | CNS-targeting agents |
| N-Ethyl-2-{[4-(1-hydroxyethyl)... | Thioether | Hydroxyethylphenyl, N-Methyl | Moderate-High | Solubility-enhanced derivatives |
| N-(2,5-Dimethoxyphenyl)... | Thioether | Dimethoxyphenyl, Tetrazolyl | Moderate | Antihypertensive/antiviral leads |
Research Findings and Implications
- Reactivity Trends : Thioether-containing compounds (e.g., this compound) exhibit greater stability than disulfides but are less polar than sulfonyl analogues.
- Solubility Optimization: Amino () and hydroxy () groups improve water solubility, critical for drug development.
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